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molecular formula C8H5BrO3 B175242 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde CAS No. 109517-99-9

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Cat. No. B175242
M. Wt: 229.03 g/mol
InChI Key: OEHFPZMUTXRLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563890B2

Procedure details

Hexamethylenetetramine (73.84 g, 526 mmol) was added to TFA (240 mL) with stirring. 4-Bromophenol (22.74 g, 131 mmol) was added in one portion and the solution heated in an oilbath to 120° C. and stirred under argon for 48 h. The reaction mixture was then cooled to ambient temperature. Water (160 mL) and 50% aqueous H2SO4 (80 mL) were added and the solution stirred for an additional 2 h. The reaction mixture was poured into water (1600 mL) and the resulting precipitate collected on a Büchner funnel. The precipitate was dissolved in ethyl acetate (EtOAc) and the solution was dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. Purification by column chromatography on silica gel (400 g) using a gradient of 15-40% ethyl acetate in hexanes resulted in a isolation of the product as a yellow solid (18.0 g, 60%).
Quantity
73.84 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
22.74 g
Type
reactant
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]1N2CN3CN(C2)CN1C3.[C:11](O)(C(F)(F)F)=[O:12].[Br:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1.OS(O)(=O)=O.[OH2:31]>>[CH:1]([C:23]1[CH:24]=[C:19]([Br:18])[CH:20]=[C:21]([CH:11]=[O:12])[C:22]=1[OH:25])=[O:31]

Inputs

Step One
Name
Quantity
73.84 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
240 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
22.74 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Three
Name
Quantity
1600 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
160 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred under argon for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient temperature
STIRRING
Type
STIRRING
Details
the solution stirred for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate collected on a Büchner funnel
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in ethyl acetate (EtOAc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (400 g)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C(=CC(=C1)Br)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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